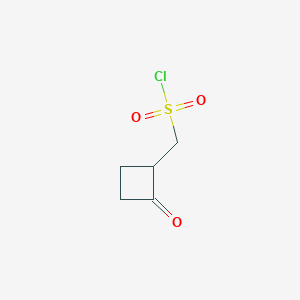

(2-Oxocyclobutyl)methanesulfonyl chloride

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2-oxocyclobutyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO3S/c6-10(8,9)3-4-1-2-5(4)7/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIINIRVDYPTLPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Pathways of 2 Oxocyclobutyl Methanesulfonyl Chloride

Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a highly reactive electrophilic center, susceptible to attack by various nucleophiles. This reactivity is central to the formation of sulfonates, sulfonamides, and the generation of highly reactive sulfene (B1252967) intermediates.

Nucleophilic Substitution Reactions to Form Sulfonates and Sulfonamides

One of the most fundamental reactions of sulfonyl chlorides is nucleophilic substitution at the sulfur atom. This pathway is extensively used to synthesize sulfonamides and sulfonate esters, which are important functional groups in medicinal chemistry and materials science. nih.govnih.gov

Sulfonamides: (2-Oxocyclobutyl)methanesulfonyl chloride readily reacts with primary and secondary amines to yield the corresponding sulfonamides. wikipedia.orggoogle.com The reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct. nih.gov The high reactivity of the sulfonyl chloride allows these reactions to often proceed under mild conditions, providing good to excellent yields. rsc.org The nucleophilicity of the amine plays a role, with primary amines generally reacting more rapidly than secondary amines. nih.govrsc.org

Sulfonates: Similarly, reaction with alcohols or phenols in the presence of a base affords sulfonate esters. libretexts.orgcommonorganicchemistry.comsipcam-oxon.com This transformation is analogous to the formation of sulfonamides and is a common method for converting alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions. libretexts.orglibretexts.org The stereochemistry of the alcohol is typically retained during the formation of the sulfonate ester because the C-O bond of the alcohol is not broken. libretexts.orgsipcam-oxon.com

| Nucleophile | Product | General Conditions |

|---|---|---|

| Primary/Secondary Amine (R¹R²NH) | Sulfonamide | Base (e.g., Triethylamine, Pyridine), Aprotic Solvent |

| Alcohol/Phenol (R³OH) | Sulfonate Ester | Base (e.g., Pyridine), Aprotic Solvent |

Generation and Trapping of Sulfenes and Their Cycloadditions

In the presence of a strong, non-nucleophilic base like triethylamine, this compound can undergo elimination of hydrogen chloride to form a highly reactive intermediate known as a sulfene. wikipedia.orgscirp.orgresearchgate.net This elusive species is not isolated but is trapped in situ by various reagents.

Sulfenes are potent electrophiles and readily participate in cycloaddition reactions. For instance, they can react with electron-rich alkenes or dienes in [2+2] or [4+2] cycloadditions, respectively, to form four- or six-membered sulfur-containing heterocyclic rings. scirp.orgresearchgate.netmagtech.com.cn These reactions provide a powerful method for constructing complex cyclic architectures. The reaction with azatrienes, for example, has been shown to be highly regioselective, leading exclusively to [4+2] cycloadducts. scirp.orgresearchgate.net

Radical Reactions Involving the Sulfonyl Chloride Group

The sulfonyl group can act as a leaving group in radical transformations, a process known as desulfonylation. nih.govsci-hub.ru While less common than nucleophilic substitution, radical reactions involving the sulfonyl chloride moiety offer alternative pathways for bond formation. magtech.com.cn Under specific conditions, such as photolysis or initiation with a radical initiator, the S-Cl bond can undergo homolytic cleavage. More frequently, the sulfonyl group, once incorporated into a larger molecule (e.g., as a sulfone), can be removed under radical conditions to form a C-centered radical. This radical can then participate in various synthetic transformations, including hydrogen atom abstraction, addition to multiple bonds, or cyclization. nih.govsci-hub.ru These desulfonylation strategies are valuable for their ability to forge new bonds under conditions complementary to traditional ionic reactions. nih.gov

Reactions Involving the Cyclobutanone (B123998) Moiety

The cyclobutanone ring is characterized by significant ring strain, which drives many of its characteristic reactions, particularly ring-opening transformations. researchgate.net Additionally, the presence of the carbonyl group allows for functionalization at the adjacent alpha-positions through enolate chemistry.

Ring-Opening Reactions of the Cyclobutanone Ring

The inherent strain energy of the four-membered ring makes the cyclobutanone moiety susceptible to ring-opening reactions under various conditions, including thermal, photochemical, or transition-metal-catalyzed processes. researchgate.netnih.gov These reactions can be triggered by the formation of reactive intermediates, such as radicals or upon coordination to a metal center. beilstein-journals.org For example, the cleavage of a C-C bond adjacent to the carbonyl can lead to the formation of linear alkyl chains or the construction of larger ring systems. acs.orgresearchgate.net The specific pathway and resulting product are highly dependent on the reagents and reaction conditions employed. nih.gov

| Reaction Type | Trigger | Potential Outcome |

|---|---|---|

| Thermal/Photochemical | Heat or Light | Formation of vinylketenes or biradicals |

| Metal-Catalyzed | Transition Metals (e.g., Pd, Rh) | C-C bond activation, ring expansion |

| Nucleophilic Attack | Strong Nucleophiles (e.g., Amines) | Formation of larger, functionalized rings acs.org |

Functionalization at the Alpha-Positions of the Ketone

The protons on the carbon atoms alpha to the cyclobutanone carbonyl are acidic and can be removed by a suitable base to form an enolate. masterorganicchemistry.combham.ac.uklibretexts.org This enolate is a powerful nucleophile and can react with a wide range of electrophiles, allowing for the introduction of various functional groups at the alpha-position. mdpi.comresearchgate.net

The choice of base and reaction conditions can control the regioselectivity of enolate formation if the alpha-positions are not equivalent. masterorganicchemistry.combham.ac.uk Strong, sterically hindered bases like lithium diisopropylamide (LDA) typically favor the formation of the kinetic enolate (less substituted), while weaker bases under thermodynamic control favor the more substituted, thermodynamically stable enolate. masterorganicchemistry.combham.ac.uk Once formed, the enolate can undergo reactions such as alkylation, halogenation, and aldol (B89426) additions, providing a versatile handle for elaborating the cyclobutane (B1203170) core. mdpi.comyoutube.com This reactivity is a cornerstone of carbonyl chemistry and is widely applied in the synthesis of complex molecules. researchgate.netacs.org

Rearrangements of Cyclobutanone Oxime Derivatives

The transformation of the ketone in this compound into an oxime opens up a variety of rearrangement pathways, particularly those involving the cleavage of the strained cyclobutane ring. Activation of the oxime's hydroxyl group, for instance by conversion to an oxime sulfonate, facilitates the generation of iminyl radicals under single-electron transfer (SET) conditions, initiating cascade reactions. researchgate.net

Research has shown that cyclobutanone oxime esters, upon activation, can undergo a C–C bond cleavage/cross-coupling tandem reaction. nih.gov For example, copper-catalyzed reactions of cyclobutanone oxime esters with aryl thiols can lead to the formation of aryl cyanopropyl sulfides. This process is initiated by the generation of an iminyl radical, which triggers the fragmentation of the cyclobutane ring to form a more stable cyano-alkyl radical. This radical is then trapped by a sulfur nucleophile. nih.gov

A similar principle is observed in copper-catalyzed thiocyanation reactions using ammonium (B1175870) thiocyanate, which provides access to bifunctionally substituted alkanes containing both cyano and thiocyano groups. rsc.org These transformations highlight a general reactivity pattern for activated cyclobutanone oximes where the inherent ring strain is released to drive the formation of linear, functionalized nitrile products.

Concerted Reactivity and Cascade Transformations

Ring Expansion Reactions Initiated by Sulfonyl Activation or Carbocation Intermediates

The structure of this compound is primed for ring expansion reactions. The methanesulfonyl group, upon reaction with a nucleophile (e.g., an alcohol to form a sulfonate ester), becomes an excellent leaving group. Departure of this group can generate a primary carbocation adjacent to the cyclobutane ring.

This highly unstable primary carbocation can rearrange via a 1,2-alkyl shift, where one of the C-C bonds of the cyclobutane ring migrates to the carbocationic center. This concerted process alleviates two major sources of instability: the high energy of the primary carbocation and the significant ring strain of the four-membered ring (approximately 26 kcal/mol). The resulting product is a more stable cyclopentanone (B42830) ring system, which has considerably less ring strain (approximately 6 kcal/mol). This transformation is a classic example of a Wagner-Meerwein rearrangement, driven by the formation of a more stable carbocation intermediate (secondary or tertiary) within the newly formed five-membered ring.

[2+2] Annulations with Alkynes and Alkenes

The methanesulfonyl chloride moiety of the title compound can serve as a precursor to a highly reactive intermediate known as a sulfene ((2-Oxocyclobutyl)methylenesulfene). In the presence of a non-nucleophilic base, such as triethylamine, elimination of HCl from the sulfonyl chloride generates the sulfene in situ.

Sulfenes are potent electrophiles and readily participate in [2+2] cycloaddition reactions with electron-rich alkenes and alkynes. scirp.org The reaction with an alkene, such as an enamine or a simple olefin, would yield a four-membered thietane-1,1-dioxide ring. scirp.orgnih.gov Although direct studies on this compound are limited, the established reactivity of sulfonyl chlorides suggests a viable pathway for constructing bicyclic systems containing a cyclobutane fused to a thietane (B1214591) dioxide ring. magtech.com.cn The reaction is typically stepwise, proceeding through a zwitterionic intermediate which then collapses to form the four-membered ring.

Oxidative and Reductive Transformations of the Compound

The two primary functional groups of this compound, the ketone and the sulfonyl chloride, exhibit distinct reactivities under oxidative and reductive conditions.

Reductive Transformations:

Reduction of the Sulfonyl Chloride: The sulfonyl chloride group can be reduced to various lower oxidation states of sulfur. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce sulfonyl chlorides to thiols. In some cases, the chlorosulfonyl moiety can even act as a leaving group during hydride reduction. researchgate.net Milder reductions or organophosphorus-catalyzed deoxygenation reactions can yield thioethers or thioesters. organic-chemistry.org

Reduction of the Ketone: The cyclobutanone carbonyl group can be selectively reduced to a secondary alcohol using standard hydride reagents like sodium borohydride (B1222165) (NaBH₄). This transformation yields (2-(hydroxymethyl)cyclobutyl)methanesulfonyl chloride, provided the reducing agent does not also attack the sulfonyl chloride group.

Oxidative Transformations:

Oxidation of the Cyclobutanone: The cyclobutanone ring is susceptible to oxidative cleavage. A Baeyer-Villiger oxidation, using a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA), would likely insert an oxygen atom between the carbonyl carbon and one of the adjacent ring carbons, leading to the formation of a γ-lactone. Furthermore, oxidative rearrangements of cyclobutanone derivatives, such as N,O-ketals, have been shown to yield pyrrolidone derivatives through halogen-induced processes. nih.gov

Oxidation of the Sulfonyl Chloride: The sulfonyl chloride group is in a high oxidation state of sulfur (+6) and is generally resistant to further oxidation. acsgcipr.orgnih.govorganic-chemistry.org

Transition Metal-Catalyzed Transformations Utilizing the Compound

Copper-Mediated Reactions

Copper catalysts are particularly effective in mediating transformations involving both cyclobutanone oxime derivatives and sulfonyl chlorides.

Reactions involving the Cyclobutanone Moiety: Copper-catalyzed reactions of cyclobutanone oxime esters (formed by derivatizing the ketone) provide a powerful method for C-C bond cleavage and subsequent functionalization. A notable example is the domino reaction between anilines and cyclobutanone oxime in the presence of a copper catalyst, which yields spirotetrahydroquinoline derivatives. beilstein-journals.org This process involves the formation of an imine intermediate, which then undergoes isomerization and subsequent cyclization. beilstein-journals.org Another key transformation is the copper-catalyzed coupling of cyclobutanone oxime esters with sulfur nucleophiles, which proceeds at room temperature to form either aryl cyanopropyl sulfides or N-arylthio cyclobutanone imines, depending on the reaction conditions. nih.govacs.org

Below is a table summarizing representative copper-catalyzed reactions involving cyclobutanone oxime derivatives.

| Catalyst | Reactants | Product Type | Yield (%) |

| Cu(OAc)₂ | Cyclobutanone Oxime Ester, Aryl Thiol, DBU | Aryl Cyanopropyl Sulfide | 20-88 |

| Cu₂O | Cyclobutanone Oxime Ester, Aryl Thiol, DBU | N-Arylthio Cyclobutanone Imine | 50-91 |

| Cu(TFA)₂ | Cyclobutanone Oxime, Aniline | Spirotetrahydroquinoline | Good to Excellent |

| CuBr | Cyclobutanone Oxime Ester, NH₄SCN | Thiocyano-substituted Alkane | Not specified |

Reactions involving the Sulfonyl Chloride Moiety: The sulfonyl chloride group itself is a versatile partner in copper-catalyzed reactions. For example, copper catalysts can mediate the addition of sulfonyl chlorides across alkynes in a process known as chloro-thiolation, which likely proceeds through a sulfur-centered radical intermediate. researchgate.netrsc.org Copper catalysis is also employed in sulfonylation/cyclization cascade reactions of alkynes with sulfonyl chlorides to synthesize complex heterocyclic structures like sulfonylated benzothiophenes. rsc.org These reactions often involve a single-electron transfer (SET) from a Cu(I) species to the sulfonyl chloride, generating a sulfonyl radical that initiates the subsequent transformations. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

An extensive search of chemical databases and peer-reviewed journals did not yield any specific examples of palladium-catalyzed cross-coupling reactions involving this compound as a substrate. While palladium catalysis is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, and sulfonyl chlorides can participate in such reactions under certain conditions (typically desulfitative couplings), the reactivity of this specific bifunctional molecule, which contains both a cyclobutanone and a sulfonyl chloride, has not been reported in this context. Research in palladium-catalyzed reactions of cyclobutane derivatives has focused on other functionalities, such as the transformation of cyclobutanone-derived N-tosylhydrazones or the difunctionalization of alkenes to form cyclobutane rings.

Gold-Catalyzed Rearrangements and Cyclizations

Similarly, there is no available literature describing gold-catalyzed rearrangements or cyclizations of this compound. Gold catalysis is renowned for its ability to activate alkynes, allenes, and enynes toward nucleophilic attack, leading to complex skeletal rearrangements and cyclizations. Published research on gold-catalyzed reactions involving cyclobutanone systems has primarily focused on their synthesis from unsaturated precursors, such as the [2+2] cycloaddition of ynol ethers with alkenes or intramolecular C-H insertion reactions of gold carbenes. The unique combination of a saturated alkylsulfonyl chloride and a cyclobutanone ring in the target molecule does not lend itself to the typical activation modes seen in gold catalysis.

Niobium- and Tantalum-Mediated Reactions

The application of niobium and tantalum complexes in mediating selective organic transformations is a developing field. Currently, there are no published reports on their use to mediate reactions involving this compound. The chemistry of niobium and tantalum pentachlorides (NbCl₅ and TaCl₅) is primarily characterized by their strong Lewis acidity, which is utilized in reactions such as Friedel-Crafts acylations and polymerizations. While some niobium complexes have shown catalytic activity in olefin metathesis, their reactivity profile with sulfonyl chlorides remains unexplored in the scientific literature.

Photochemical and Electrochemical Reaction Pathways

While no specific studies on the photochemical or electrochemical behavior of this compound have been published, the known reactivity of its constituent functional groups—the cyclobutanone ring and the sulfonyl chloride moiety—allows for a scientifically grounded discussion of potential competing reaction pathways.

Photochemical Pathways of the Cyclobutanone Moiety

The photochemistry of cyclobutanone is well-documented and is dominated by Norrish Type I cleavage upon excitation (typically with UV light). This process involves the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds to form a 1,4-biradical intermediate. This biradical can then undergo several competing secondary reactions.

Decarbonylation: The biradical can lose a molecule of carbon monoxide (CO) to form a cyclopropane (B1198618) derivative.

Cycloelimination (Ring Cleavage): The biradical can cleave to form an alkene (ethylene) and a ketene.

Ring Expansion: A less common pathway involves rearrangement to form an oxacarbene, which can be trapped by solvents.

The specific pathway and product distribution can be influenced by factors such as the wavelength of light used, the solvent, and the presence of substituents on the cyclobutanone ring.

Table 1: Potential Photochemical Reaction Pathways for the Cyclobutanone Moiety

| Pathway | Intermediate | Products |

|---|---|---|

| Decarbonylation | 1,4-biradical | (Methanesulfonyl)methylcyclopropane + Carbon Monoxide |

Electrochemical Pathways of the Sulfonyl Chloride Moiety

The electrochemical reduction of sulfonyl chlorides is a known process that typically proceeds via the cleavage of the sulfur-chlorine bond. This can initiate radical-based reactions. The sulfonyl radical (RSO₂•) generated can participate in various transformations.

Radical Addition: The sulfonyl radical can add to unsaturated bonds, such as alkenes or alkynes.

Dimerization: In the absence of a suitable trapping agent, the radical could potentially dimerize.

Further Reduction: The sulfonyl radical could be further reduced to a sulfinate anion (RSO₂⁻).

Given the structure of this compound, an electrochemical reduction would likely generate a (2-oxocyclobutyl)methylsulfonyl radical. The fate of this radical would depend on the reaction conditions, such as the electrode material, solvent, and supporting electrolyte. Intramolecular reactions, while conceivable, would be speculative without experimental data.

Table 2: Potential Electrochemical Reaction Pathways for the Sulfonyl Chloride Moiety

| Pathway | Initial Step | Key Intermediate | Potential Subsequent Reactions |

|---|

In the absence of dedicated studies on this compound, it remains an open question which of these photochemical or electrochemical pathways would be favored, or if a more complex pathway involving both functional groups would emerge.

Mechanistic Elucidation and Theoretical Investigations of 2 Oxocyclobutyl Methanesulfonyl Chloride Reactions

Kinetic and Thermodynamic Studies of Reaction Pathways

While specific kinetic and thermodynamic data for reactions of (2-Oxocyclobutyl)methanesulfonyl chloride are not extensively documented in the literature, the well-established reactivity of other sulfonyl chlorides can provide a framework for understanding its reaction pathways. The solvolysis of sulfonyl chlorides, for instance, has been a subject of numerous kinetic investigations.

For many arenesulfonyl and alkanesulfonyl chlorides, the dominant mechanism for solvolysis is a bimolecular nucleophilic substitution (SN2) pathway. mdpi.com Kinetic studies often reveal second-order rate laws, with the rate dependent on the concentrations of both the sulfonyl chloride and the nucleophile. The presence of the 2-oxocyclobutyl group is expected to influence the reaction rate through both steric and electronic effects. The cyclobutyl ring can impose steric hindrance at the sulfonyl sulfur, potentially slowing down the approach of a nucleophile compared to a less hindered alkanesulfonyl chloride.

Thermodynamic parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) are critical for understanding the transition state. For SN2 reactions of sulfonyl chlorides, a negative entropy of activation is typically observed, indicating a more ordered transition state compared to the reactants.

To illustrate the type of kinetic data obtained in such studies, the following table presents representative data for the solvolysis of a series of para-substituted benzenesulfonyl chlorides. These studies often utilize techniques like conductometry to follow the reaction progress. The Hammett equation is frequently applied to correlate the reaction rates with the electronic properties of the substituents, yielding a reaction constant (ρ) that provides insight into the charge development at the transition state. For the hydrolysis of arenesulfonyl chlorides, a positive ρ value is typically observed, consistent with a buildup of negative charge at the sulfur atom in the transition state of an SN2 reaction. semanticscholar.org

Table 1: Representative Kinetic Data for the Solvolysis of 4-X-Benzenesulfonyl Chlorides in Water

| Substituent (X) | k (s⁻¹) at 25°C | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|---|

| OCH₃ | 1.2 x 10⁻³ | 18.5 | -15 |

| CH₃ | 1.5 x 10⁻³ | 18.2 | -16 |

| H | 2.0 x 10⁻³ | 17.8 | -17 |

| Cl | 3.5 x 10⁻³ | 17.2 | -18 |

| NO₂ | 1.2 x 10⁻² | 16.0 | -20 |

Note: The data presented here are hypothetical and for illustrative purposes to show the nature of kinetic studies on sulfonyl chlorides.

Identification and Characterization of Reactive Intermediates

The identification and characterization of reactive intermediates are pivotal for a complete mechanistic understanding. In the reactions of sulfonyl chlorides, several types of intermediates can be postulated depending on the reaction conditions.

Under neutral or acidic conditions, reactions of this compound are likely to proceed through a direct SN2 mechanism without the formation of a long-lived intermediate. The transition state itself can be considered a fleeting intermediate species.

However, under basic conditions, especially in the presence of a non-nucleophilic base and a substrate with α-hydrogens, the formation of a sulfene (B1252967) intermediate via an E2 elimination is a well-documented pathway for alkanesulfonyl chlorides. mdpi.com For this compound, the presence of hydrogens on the methylene (B1212753) group adjacent to the sulfonyl group makes the formation of a sulfene intermediate plausible. This highly reactive intermediate would then be rapidly trapped by any nucleophile present in the reaction mixture.

The 2-oxo group in the cyclobutane (B1203170) ring could also participate in the reaction, potentially leading to other types of intermediates. For example, under certain conditions, intramolecular reactions could occur, although this would depend on the specific reagents and reaction conditions.

The characterization of such transient species is challenging. Spectroscopic techniques such as low-temperature NMR or trapping experiments are often employed to gather evidence for the existence of reactive intermediates.

Elucidation of Reaction Mechanisms via Isotope Labeling Experiments

Isotope labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. While specific isotope labeling studies on this compound are not available, the principles can be applied to understand its potential reaction pathways.

A common technique is the use of kinetic solvent isotope effects (KSIE), where the reaction rate in a deuterated solvent (e.g., D₂O) is compared to the rate in the corresponding non-deuterated solvent (H₂O). For the solvolysis of sulfonyl chlorides, KSIE values (kH₂O/kD₂O) are typically in the range of 1.5-2.0. nih.gov This is consistent with a mechanism where the nucleophilic attack by water is part of the rate-determining step, as the O-H (or O-D) bond is partially broken in the transition state. A study of the KSIE for this compound would provide strong evidence for the role of the solvent in the rate-determining step of its solvolysis.

Furthermore, labeling the sulfonyl group with ¹⁸O could be used to investigate the details of nucleophilic substitution at the sulfur atom. By analyzing the distribution of the ¹⁸O label in the products, one could distinguish between different mechanistic possibilities. For example, in a reaction with a nucleophile, determining whether the ¹⁸O atoms remain on the sulfur or are exchanged would provide insight into the bonding changes occurring during the reaction.

Computational Chemistry Approaches

Computational chemistry offers a powerful lens through which to investigate the mechanistic details of reactions involving this compound at a molecular level.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It can be employed to optimize the geometries of reactants, products, transition states, and potential intermediates in the reactions of this compound. By calculating the energies of these species, a potential energy surface for the reaction can be constructed.

For example, DFT calculations could be used to model the SN2 reaction of this compound with a nucleophile. The geometry of the trigonal bipyramidal transition state could be located, and its energy calculated. This would allow for the determination of the activation energy barrier for the reaction, providing a theoretical estimate of the reaction rate. DFT studies on arenesulfonyl chlorides have supported an SN2 mechanism by identifying a single transition state for the chloride-chloride exchange reaction. semanticscholar.orgdntb.gov.ua

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its interactions with solvent molecules. This can provide insights into the conformational flexibility of the 2-oxocyclobutyl ring and how it might influence the accessibility of the sulfonyl group to an incoming nucleophile.

MD simulations can also be used to explore reaction pathways by simulating the trajectory of the reacting molecules over time. While computationally intensive, this approach can reveal dynamic effects that are not captured by static DFT calculations. For instance, the role of solvent reorganization around the reactants as they approach the transition state can be investigated.

Computational methods can be used to predict the reactivity and selectivity of reactions involving this compound. For example, by calculating the energies of different possible transition states, the regioselectivity of a reaction can be predicted. If a reaction can proceed through multiple pathways leading to different products, the pathway with the lowest activation energy is generally favored.

In reactions where new stereocenters are formed, computational chemistry can be used to predict the stereoselectivity. By modeling the transition states leading to different stereoisomers, the energy difference between them can be calculated, which can then be related to the expected product ratio. For this compound, if the cyclobutane ring were to open or react in a way that generates a new chiral center, theoretical predictions of the stereochemical outcome would be highly valuable. DFT calculations have been successfully used to predict the regioselectivity in the sulfenylation of glycals using arylsulfonyl chlorides. rsc.org

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring and Mechanistic Insightsmt.com

The elucidation of reaction mechanisms for compounds such as this compound relies heavily on the ability to observe and characterize reactive intermediates and transition states in real-time. Advanced spectroscopic techniques are indispensable tools for in-situ reaction monitoring, providing a continuous stream of data that enables a deeper understanding of kinetic and mechanistic pathways without the need for quenching or sample extraction. mt.com These methods allow for the direct observation of changes in the molecular structure of reactants, intermediates, and products as the reaction progresses.

Techniques such as Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for these studies. mt.comacdlabs.com By tracking the appearance and disappearance of characteristic spectral features, researchers can deduce reaction rates, identify transient species, and understand the influence of various process parameters on the reaction's course. acdlabs.com This real-time analysis is crucial for developing robust and optimized synthetic processes.

In-situ FT-IR Spectroscopy

In-situ Fourier-transform infrared (FT-IR) spectroscopy is a robust method for monitoring the progress of reactions involving sulfonyl chlorides by tracking changes in vibrational frequencies of key functional groups. The sulfonyl chloride group (–SO₂Cl) has strong, characteristic absorption bands that can be easily monitored. ionike.com The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly informative.

Research on various sulfonyl chlorides has established the typical regions for these absorptions, which serve as a reliable diagnostic tool. ionike.comrsc.org For instance, the reaction of a sulfonyl chloride to form a sulfonamide would show the disappearance of the S-Cl stretching band and the appearance of new bands corresponding to the N-H and S-N bonds of the sulfonamide product. cdnsciencepub.com

The table below summarizes the characteristic IR absorption frequencies for the sulfonyl chloride functional group, which are critical for monitoring its reactions.

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Reference |

| R-SO₂Cl | Asymmetric S=O Stretch | 1370–1410 | ionike.com |

| R-SO₂Cl | Symmetric S=O Stretch | 1166–1204 | ionike.com |

| R-SO₂Cl | S-Cl Stretch | ~375 | researchgate.net |

This interactive table provides key vibrational frequencies used to monitor reactions of sulfonyl chlorides via in-situ FT-IR.

By monitoring the intensity of these bands over time, a kinetic profile of the reaction can be generated. This data provides direct insight into the consumption of the sulfonyl chloride starting material and the formation of subsequent products or intermediates. acdlabs.com

FlowNMR Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information, and its application in a flow-through setup (FlowNMR) has revolutionized real-time reaction monitoring. ucc.ie FlowNMR allows for the direct analysis of a reaction mixture as it flows through the NMR spectrometer, providing a series of spectra over time that act as a "movie" of the chemical transformation. ucc.ie

This technique has been effectively used to investigate the mechanistic pathways of reactions involving sulfonyl chlorides. A notable example is the study of the in-situ generation of methanesulfonyl azide (B81097) from methanesulfonyl chloride. ucc.iersc.org In these studies, FlowNMR provided definitive evidence for the rapid conversion of the sulfonyl chloride and helped to elucidate the role of additives, supporting a mechanistic pathway that involves a sulfene or a methanesulfonyl triethylammonium (B8662869) intermediate. ucc.iersc.org

The application of FlowNMR to a reaction of this compound would involve monitoring the chemical shifts of specific protons or carbons. For example, in a substitution reaction, the protons adjacent to the sulfonyl group would experience a change in their chemical environment, leading to a shift in their corresponding NMR signals.

The following conceptual table illustrates how NMR signals might be monitored during a hypothetical reaction where this compound is converted to a sulfonamide.

| Species | Monitored Nucleus (Example) | Expected Chemical Shift (δ, ppm) | Observation During Reaction |

| This compound | Protons on carbon adjacent to SO₂Cl | Deshielded (e.g., ~3.7 ppm) | Signal intensity decreases over time |

| Amine Reactant | Protons on or near Nitrogen | Varies | Signal intensity decreases over time |

| Sulfonamide Product | Protons on carbon adjacent to SO₂NR₂ | Shielded relative to starting material | Signal intensity increases over time |

| Reaction Intermediate (e.g., sulfene) | Unique proton/carbon signals | Varies (Potentially transient) | Signal appears and then disappears |

This interactive table conceptualizes how FlowNMR can be used to track the progress and understand the mechanism of sulfonyl chloride reactions by monitoring changes in chemical shifts.

By integrating the peaks corresponding to the starting material and product, precise kinetic information can be extracted. ucc.ie Furthermore, the high resolution of NMR allows for the potential identification of transient intermediates that might not be detectable by other means, providing crucial insights into the reaction mechanism.

Strategic Applications and Derivatization in Advanced Chemical Synthesis

Utilization as a Versatile Building Block in Divergent Synthesis

(2-Oxocyclobutyl)methanesulfonyl chloride serves as a highly adaptable starting material in divergent synthesis, a strategy that allows for the creation of a wide array of structurally distinct molecules from a common intermediate. The reactivity of the sulfonyl chloride group, combined with the latent functionality of the cyclobutanone (B123998) ring, provides multiple reaction handles for chemists to exploit.

The sulfonyl chloride moiety is readily susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives. This allows for the introduction of a diverse set of substituents at this position. Simultaneously, the ketone functionality within the cyclobutane (B1203170) ring can undergo a variety of transformations, including reduction, olefination, and addition reactions. This dual reactivity is the key to its utility in creating a broad range of molecules for applications such as the development of compound libraries for drug discovery. The strategic sequencing of reactions at these two sites allows for a branching synthetic pathway, leading to a multitude of unique final products from a single starting reagent.

Synthesis of Diversified Cyclobutane and Ring-Expanded Scaffolds

The strained four-membered ring of the cyclobutane moiety in derivatives of this compound makes it a valuable precursor for the synthesis of more complex and sterically diverse scaffolds. This includes both the functionalization of the existing cyclobutane ring and its use in reactions that expand the ring system.

Formation of Five-Membered Ring Systems via Ring Expansion

A significant application of cyclobutane-containing compounds is their use in ring expansion reactions to form five-membered rings, which are prevalent in many biologically active molecules. Derivatives of this compound can be subjected to various reaction conditions that promote the rearrangement and expansion of the cyclobutane ring. For instance, treatment with diazomethane or other reagents can lead to the insertion of a carbon atom into the ring, resulting in the formation of a cyclopentanone (B42830) derivative. The specific outcome of these reactions can often be controlled by the choice of reagents and reaction conditions, allowing for the synthesis of a range of substituted cyclopentane structures.

| Precursor Type | Reagent | Resulting System |

| Cyclobutanone Derivative | Diazomethane | Substituted Cyclopentanone |

| Vinylcyclobutane Derivative | Thermal Conditions | Cyclopentene System |

Construction of Spirocyclic Systems

Spirocyclic systems, which contain two rings connected by a single common atom, are of increasing interest in medicinal chemistry due to their rigid, three-dimensional structures. The this compound scaffold can be utilized in the synthesis of these complex structures. By designing substrates with appropriate tethered nucleophiles or by employing intramolecular reactions, it is possible to form a second ring that shares a carbon atom with the original cyclobutane ring. For example, an intramolecular aldol (B89426) reaction or a ring-closing metathesis involving a substituent introduced via the sulfonyl chloride group could lead to the formation of a spirocyclic compound.

Solid-Phase Synthesis Applications

The utility of this compound extends to solid-phase synthesis, a powerful technique for the rapid generation of large numbers of compounds in a purified form. The sulfonyl chloride group provides a convenient handle for attachment to a solid support.

Development of Resin-Bound Methodologies for Derivatization

In solid-phase synthesis, the (2-Oxocyclobutyl)methanesulfonyl moiety can be anchored to a resin functionalized with a nucleophilic group, such as an amine or alcohol. Once attached to the solid support, the cyclobutanone portion of the molecule is available for a wide range of chemical transformations. This resin-bound approach simplifies the purification process, as excess reagents and byproducts can be washed away, leaving the desired compound attached to the resin. Subsequent cleavage from the resin yields the final product in high purity. This methodology is particularly advantageous for multi-step syntheses where purification after each step would be time-consuming and lead to significant product loss.

| Resin Functional Group | Linkage Type |

| Amine | Sulfonamide |

| Alcohol | Sulfonate Ester |

Library Synthesis Utilizing the (2-Oxocyclobutyl)methanesulfonyl Moiety

The combination of the versatile reactivity of the (2-Oxocyclobutyl)methanesulfonyl moiety and the efficiency of solid-phase synthesis makes this system ideal for the construction of chemical libraries. By employing a split-and-pool strategy, a large number of different building blocks can be systematically introduced at various positions on the scaffold. For example, after attaching the initial scaffold to the resin, the resin can be split into multiple portions, with each portion being treated with a different reagent to modify the cyclobutanone ring. The portions can then be pooled and split again for further diversification, for instance, by reacting the sulfonyl group (if it was not used for resin attachment) with a variety of amines. This combinatorial approach allows for the rapid and efficient synthesis of thousands of distinct compounds, which can then be screened for biological activity.

Despite a comprehensive search for scientific literature, no specific research, data, or established protocols were found for the stereoselective derivatization or integration into multicomponent reactions of the chemical compound this compound. The existing body of chemical literature does not appear to contain studies focused on these particular applications for this specific molecule.

General principles of organic synthesis can offer theoretical possibilities for how a compound with a cyclobutanone and a methanesulfonyl chloride functional group might behave. For instance, the ketone moiety could potentially undergo stereoselective reduction or alkylation, and the sulfonyl chloride group is a well-known reactive handle for introducing sulfonamide or sulfonate ester functionalities. However, without specific experimental data for this compound, any discussion of its reactivity in these advanced synthetic contexts would be speculative.

Similarly, while sulfonyl chlorides can participate in certain multicomponent reactions, the specific reaction sequences and outcomes for a substrate also containing a cyclobutanone ring are not documented. The interplay between these two functional groups under various reaction conditions would require dedicated experimental investigation to be determined.

Therefore, due to the lack of available scientific information on this compound in the context of stereoselective derivatization and multicomponent reactions, it is not possible to provide a detailed and scientifically accurate article on these specific topics as requested.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Methods for the Compound and Its Derivatives

The future synthesis of (2-Oxocyclobutyl)methanesulfonyl chloride and its derivatives is increasingly steering towards sustainable and environmentally benign methodologies. Traditional routes for preparing sulfonyl chlorides often rely on harsh reagents and generate significant waste. organic-chemistry.orgthieme-connect.com Modern approaches aim to mitigate these issues by employing greener alternatives.

One promising strategy involves the use of odorless and stable starting materials like S-alkylisothiourea salts, which can be prepared from readily available alkyl halides and thiourea. organic-chemistry.orgthieme-connect.com These salts can undergo oxidative chlorosulfonation using reagents like N-chlorosuccinimide (NCS) or sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) under mild conditions. organic-chemistry.orgrsc.org A key advantage of using NCS is that the byproduct, succinimide, can be recycled back into the starting reagent, creating a more sustainable chemical process. thieme-connect.comthieme-connect.com Similarly, bleach-mediated oxidative chlorosulfonation presents a clean and economical alternative. organic-chemistry.org

For the cyclobutane (B1203170) core, photochemical methods are being explored as a green approach. vu.lt For instance, the photochemical cyclodimerization of vinyl carbazole (B46965) in a green solvent like acetone (B3395972) represents a step towards reducing the environmental impact of synthesizing cyclobutane-containing molecules. vu.lt The principles of green chemistry, such as eliminating hazardous substances and improving energy efficiency, are central to these developing synthetic protocols. vu.lt

| Method | Key Features | Sustainability Aspect |

| NCS Chlorosulfonation | Uses S-alkylisothiourea salts and N-chlorosuccinimide (NCS). organic-chemistry.org | Mild conditions; recyclable byproduct (succinimide). thieme-connect.comthieme-connect.com |

| NaDCC·2H2O Oxidation | Oxidative chlorination of thiols to sulfonyl chlorides in sustainable solvents. rsc.org | Metal-free; avoids harsh oxidants. |

| Bleach-Mediated Oxidation | Oxidative chlorosulfonation of S-alkyl isothiourea salts using bleach. organic-chemistry.org | Economical and environmentally friendly reagents. |

| Photochemical Dimerization | [2+2] cycloaddition of alkenes using photoirradiation. vu.lt | Uses light as a reagent; can be performed in green solvents. |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Advances in catalysis are poised to unlock new synthetic routes and enhance the efficiency of reactions involving the this compound scaffold. rsc.org The stereocontrolled synthesis of substituted cyclobutane rings is a significant challenge due to the ring strain. rsc.org Novel catalytic systems, particularly those involving transition metals like palladium, ruthenium, and nickel, are being developed to address this. bohrium.comrsc.orgorganic-chemistry.org

For instance, palladium-catalyzed C–H functionalization has been demonstrated as a powerful tool for modifying cyclobutane rings in the synthesis of natural products. rsc.org Similarly, visible-light photoredox catalysis has emerged as a method for promoting [2+2] enone cycloadditions to form cyclobutane products with excellent diastereoselectivity. organic-chemistry.org For the sulfonyl chloride group, recent developments include cooperative catalysis using visible light-induced electron donor–acceptor (EDA) complexes and a chiral Nickel catalyst to achieve enantioselective addition of sulfonyl radicals to alkenes. rsc.org Such catalytic systems could enable precise control over the reactivity of the sulfonyl chloride moiety in this compound, allowing for novel and selective transformations.

Future research will likely focus on developing catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and provide high levels of stereo- and regioselectivity for both the construction of the cyclobutane ring and the subsequent reactions of the sulfonyl chloride group. researchgate.netresearchgate.net

Mechanistic Insights into Unprecedented Transformations of the Strained Ring System

The high ring strain of the cyclobutane ring (approximately 26.7 kcal/mol) makes it susceptible to unique transformations that relieve this strain. researchgate.netpharmaguideline.com Future research will delve deeper into the mechanisms governing these reactions, using both experimental and computational methods to understand and predict the reactivity of the this compound system.

The thermal decomposition of cyclobutane is known to proceed through a biradical intermediate, leading to ring-opening. arxiv.org This inherent tendency for ring cleavage can be harnessed for synthetic purposes. researchgate.net Transformations such as ring expansion, ring-opening, and rearrangements are common for cyclobutane derivatives and are driven by the release of strain. bohrium.comnih.govrsc.org For example, Lewis acid-catalyzed ring-expanding cycloisomerization reactions can be used to generate fused ring systems from cyclobutane precursors. nih.gov

Computational studies, such as those using the CBS-QB3 level of theory, are valuable for investigating the kinetics and mechanisms of these transformations. arxiv.org Understanding the force-triggered ring-opening of cyclobutene (B1205218) derivatives provides insights into how mechanical forces can influence chemical reactivity, a concept that could be applied to the oxocyclobutyl system. rsc.org By gaining a deeper mechanistic understanding, chemists can design novel reactions that exploit the stored energy of the strained ring to construct complex molecular architectures that would be inaccessible through conventional methods. semanticscholar.orgrsc.org

Chemoenzymatic and Biocatalytic Approaches in Cyclobutyl Sulfonyl Chemistry

The integration of biocatalysis into the synthesis and derivatization of this compound offers significant potential for achieving high levels of stereoselectivity under mild, environmentally friendly conditions. nih.gov While the application of enzymes specifically to cyclobutyl sulfonyl chemistry is an emerging area, principles from related fields suggest promising avenues.

Engineered enzymes, such as myoglobin (B1173299) and cytochrome P450 variants, have been successfully used for the stereoselective cyclopropanation of olefins. rsc.org Similar strategies could be developed to catalyze the enantioselective formation of the cyclobutane ring. Biocatalysis could provide a powerful alternative to traditional chemocatalytic methods for creating chiral cyclobutane building blocks. rsc.orgresearchgate.net

Furthermore, enzymes could be employed for the selective functionalization of the molecule. For example, oxidoreductases could be used to stereoselectively reduce the ketone, or hydrolases could be explored for reactions involving the sulfonyl chloride group. Chemoenzymatic cascades, which combine the selectivity of enzymes with the versatility of chemical synthesis, could streamline the production of complex derivatives, avoiding the need for protecting groups and reducing the number of synthetic steps. nih.gov The development of robust enzymes with tailored substrate scopes will be crucial for realizing the full potential of biocatalysis in this area.

High-Throughput Experimentation and Automation in Compound Derivatization and Screening

To accelerate the discovery of new derivatives of this compound and identify potential applications, high-throughput experimentation (HTE) and automated synthesis platforms are becoming indispensable tools. nih.gov These technologies enable the rapid generation of large libraries of related compounds by systematically varying reaction components and conditions.

Robotic systems can perform tasks such as weighing and dispensing reagents, setting up and monitoring reactions, and purifying the resulting products with high precision and reproducibility. standardbots.comresearchgate.net Automated liquid handlers and chemical storage systems can manage thousands of chemicals and reactions, significantly shortening the time required for lead optimization cycles in drug discovery. youtube.com For instance, the Tox21 program utilizes a fully automated robotic screening platform to test thousands of environmental chemicals for toxicity, demonstrating the power of automation in large-scale chemical assessment. wiley.comnih.gov

By applying these automated platforms to this compound, researchers could rapidly explore its chemical space. For example, a library of sulfonamides could be generated by reacting the parent compound with a diverse set of amines in a parallel synthesizer. The resulting compounds could then be screened for biological activity using automated high-throughput screening assays. This integration of automated synthesis and screening dramatically increases the efficiency of discovering new molecules with desired properties. nih.gov

Q & A

What are the recommended safety protocols for handling (2-Oxocyclobutyl)methanesulfonyl chloride in laboratory settings?

Level: Basic

Methodological Answer:

When handling sulfonyl chlorides like this compound, adhere to the following protocols:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors .

- Ventilation: Ensure local exhaust ventilation or closed-system handling to minimize airborne exposure .

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water contact to prevent violent reactions .

- Storage: Keep in a cool, dry, well-ventilated area, away from oxidizers and moisture. Use glass containers with corrosion-resistant liners .

- Emergency Response: For skin contact, rinse immediately with water for 15+ minutes; seek medical attention if irritation persists .

What synthetic routes are commonly used to prepare this compound?

Level: Basic

Methodological Answer:

Two primary routes are employed:

Chlorination of Sulfonic Acids: React (2-oxocyclobutyl)methanesulfonic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Monitor reaction completion via TLC or IR spectroscopy (disappearance of -SO₃H stretch at ~1050 cm⁻¹) .

Cyclobutane Functionalization: Introduce the sulfonyl chloride group via radical or photochemical methods. Optimize reaction time and temperature to avoid side reactions (e.g., ring-opening) .

Key Controls: Use dry solvents, inert atmospheres (N₂/Ar), and stoichiometric excess of chlorinating agents to maximize yield.

How can researchers resolve contradictions in reported reaction yields during synthesis under varying conditions?

Level: Advanced

Methodological Answer:

Contradictions often arise from differences in:

- Reagent Purity: Ensure anhydrous conditions by distilling solvents (e.g., CH₂Cl₂) over molecular sieves .

- Catalytic Systems: Compare yields using Lewis acids (e.g., AlCl₃) vs. non-catalytic methods. Use HPLC to quantify byproducts .

- Temperature Gradients: Conduct parallel reactions at 0°C, RT, and 40°C, monitoring progress via ¹H NMR (e.g., shift of -SO₂Cl protons at ~3.5 ppm) .

Data Analysis: Apply statistical tools (e.g., ANOVA) to identify significant variables. Replicate experiments ≥3 times to ensure reproducibility.

What mechanistic insights guide the optimization of nucleophilic substitution reactions involving this compound?

Level: Advanced

Methodological Answer:

The electrophilic sulfur center in this compound facilitates nucleophilic attack. Key considerations:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states. Compare reaction rates in DMSO vs. THF using kinetic assays .

- Steric Hindrance: The 2-oxocyclobutyl group may slow reactions with bulky nucleophiles (e.g., tert-butylamine). Use low-temperature (0–5°C) conditions to mitigate steric effects .

- Competing Pathways: Monitor for elimination (e.g., HCl release) via gas chromatography. Introduce scavengers (e.g., 2,6-lutidine) to suppress side reactions .

Which analytical techniques are most effective for characterizing this compound and its derivatives?

Level: Basic

Methodological Answer:

- ¹H/¹³C NMR: Identify the cyclobutyl ring (δ ~2.5–3.5 ppm for CH₂ groups) and sulfonyl chloride (δ ~3.8 ppm for -SO₂Cl) .

- IR Spectroscopy: Confirm -SO₂Cl presence via stretches at ~1370 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric) .

- Mass Spectrometry (HRMS): Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₅H₇ClO₃S: calc. 182.98) .

- X-ray Crystallography: Resolve stereochemistry and confirm ring conformation in crystalline derivatives .

How does the steric environment of the 2-oxocyclobutyl group influence reactivity compared to other sulfonyl chlorides?

Level: Advanced

Methodological Answer:

The strained cyclobutane ring increases steric hindrance, reducing accessibility to the sulfonyl chloride group:

- Comparative Kinetics: Measure reaction rates with primary vs. secondary amines. For example, benzylamine reacts 2× faster than cyclohexylamine due to reduced steric clash .

- Computational Modeling: Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and identify reactive hotspots .

- Thermal Stability: Conduct TGA/DSC to assess decomposition thresholds. The cyclobutyl group may lower thermal stability compared to linear analogs (e.g., methanesulfonyl chloride) .

What environmental considerations apply to the disposal of waste containing this compound?

Level: Basic

Methodological Answer:

- Biodegradation: Limited data suggest low bioaccumulation potential (BCF ~1.9), but hydrolyze derivatives to sulfonic acids before disposal .

- Waste Treatment: Neutralize with aqueous NaOH (pH >10) to convert sulfonyl chloride to sulfonate salts, which are less reactive. Confirm completeness via chloride ion test strips .

- Regulatory Compliance: Follow EPA guidelines for hazardous waste (D003 code for reactive sulfonyl chlorides) .

What in silico methods predict interactions between this compound and biological targets?

Level: Advanced

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to enzymes (e.g., proteases). The sulfonyl group may act as a hydrogen bond acceptor .

- QSAR Models: Train models on sulfonamide datasets to predict antibacterial activity. Adjust descriptors for cyclobutane’s strain energy .

- MD Simulations: Analyze stability of protein-ligand complexes over 100-ns trajectories. The 2-oxocyclobutyl moiety may induce conformational changes in binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.